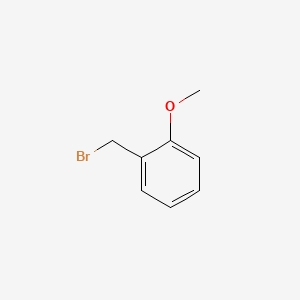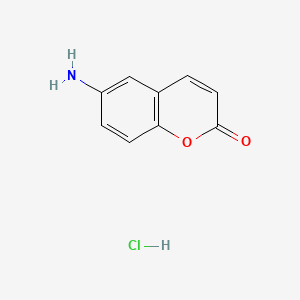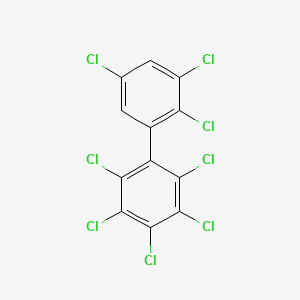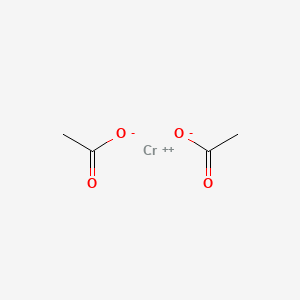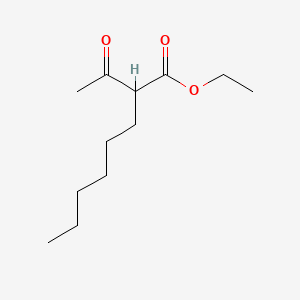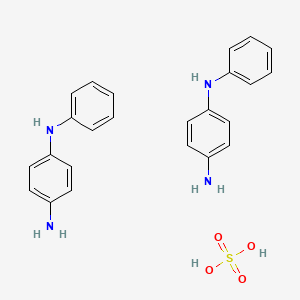
Sulfate de N-phényl-p-phénylènediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-p-phenylenediamine sulfate is an aromatic amine compound that appears as needles or crystals in solution. It is primarily used in the formulation of permanent hair dyes, colors, and tints. The compound helps impart color to hair through a highly controlled oxidative process .
Applications De Recherche Scientifique
N-Phenyl-p-phenylenediamine sulfate is used in various scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it is used in the determination of trace amounts of nitrite by a sensitive, rapid, and selective flow-injection colorimetry method . The compound is also used in the analysis of drugs containing aromatic amino groups . Additionally, it is used in the formulation of permanent hair dyes, where it helps to impart color to hair through a controlled oxidative process .
Mécanisme D'action
Target of Action
N-Phenyl-p-phenylenediamine sulfate is primarily used in the formulation of permanent hair dyes . The primary target of N-Phenyl-p-phenylenediamine sulfate is the hair fiber . The compound interacts with the hair fiber to produce color, making it an essential ingredient in hair dyeing processes .
Mode of Action
The mode of action of N-Phenyl-p-phenylenediamine sulfate involves a highly controlled process within the hair fiber . The color that is produced results from the careful formulation of the product, allowing the ingredients, including N-Phenyl-p-phenylenediamine sulfate, to interact .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidative hair dyeing process . The color produced by N-Phenyl-p-phenylenediamine sulfate is a result of its interaction with other ingredients in the hair dye, indicating that it may affect various biochemical pathways related to hair pigmentation .
Pharmacokinetics
Given its use in hair dyes, it can be inferred that the compound has properties that allow it to effectively penetrate the hair fiber and remain stable, thereby ensuring its bioavailability and effectiveness in imparting color .
Result of Action
The primary molecular and cellular effect of N-Phenyl-p-phenylenediamine sulfate’s action is the production of color within the hair fiber . This color change is the desired outcome of using hair dyes containing N-Phenyl-p-phenylenediamine sulfate .
Action Environment
The action, efficacy, and stability of N-Phenyl-p-phenylenediamine sulfate can be influenced by various environmental factors. For instance, the compound’s effectiveness in hair dyeing can be affected by the initial color of the hair and the presence of other ingredients in the hair dye formulation . Additionally, N-Phenyl-p-phenylenediamine sulfate is known to darken upon exposure to air , indicating that environmental factors such as air and light could potentially influence its stability and action .
Méthodes De Préparation
N-Phenyl-p-phenylenediamine sulfate can be synthesized through the reductive alkylation of p-phenylenediamine with diacetone alcohol. This process involves the reaction of p-phenylenediamine with diacetone alcohol under reductive conditions to yield the desired compound . Industrial production methods often involve the treatment of 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated to form p-phenylenediamine. This intermediate can then be further reacted to produce N-Phenyl-p-phenylenediamine sulfate .
Analyse Des Réactions Chimiques
N-Phenyl-p-phenylenediamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidative hair dyeing, the compound is oxidized by hydrogen peroxide to form colorant molecules that are too large to escape from the hair structure . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are the colorant molecules that impart color to hair .
Comparaison Avec Des Composés Similaires
N-Phenyl-p-phenylenediamine sulfate is similar to other compounds such as para-phenylenediamine and para-toluenediamine sulfate. Para-phenylenediamine is widely used as a permanent hair dye and has similar applications in the textile and polymer industries . Para-toluenediamine sulfate is another compound used in hair dyes and is tolerated by about 50% of people who are allergic to para-phenylenediamine . The uniqueness of N-Phenyl-p-phenylenediamine sulfate lies in its specific use in permanent hair dyes and its ability to impart color through a controlled oxidative process .
Propriétés
Numéro CAS |
4698-29-7 |
|---|---|
Formule moléculaire |
C24H24N4O4S-2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
4-N-phenylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4)/p-2 |
Clé InChI |
ZRFXOEFNFAPWJA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
4698-29-7 |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Numéros CAS associés |
101-54-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological concerns surrounding N-Phenyl-p-Phenylenediamine Sulfate used in hair dyes?
A1: N-Phenyl-p-Phenylenediamine Sulfate, primarily used as a colorant in hair dyes, raises some toxicological concerns. Studies reveal it can cause skin irritation and sensitization in guinea pigs []. Clinical data also confirms its potential as a skin irritant and sensitizer in humans, particularly among hairdressers []. Although no carcinogenicity was observed in rats fed N-Phenyl-p-Phenylenediamine for extended periods, male mice exhibited a non-dose-dependent increase in hepatocellular neoplasms [].
Q2: How does the structure of N-Phenyl-p-Phenylenediamine Sulfate relate to its use in hair dyes?
A2: While the provided research doesn't delve into the specific structural interactions of N-Phenyl-p-Phenylenediamine Sulfate with hair fibers, its classification as an aromatic amine provides clues. These compounds are known for their ability to penetrate hair shafts and react with hair proteins, resulting in permanent color changes.
Q3: What safety regulations govern the use of N-Phenyl-p-Phenylenediamine Sulfate in cosmetic products like hair dyes?
A3: In the United States, products containing N-Phenyl-p-Phenylenediamine and its salts are exempt from the main adulteration provision of the Federal Food, Drug, and Cosmetic Act under specific conditions []. These conditions mandate a cautionary statement on the product label, informing users about potential sensitization and advising a patch test before use. This exemption highlights the recognized sensitization risk associated with this ingredient, emphasizing the need for user awareness and precautionary measures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


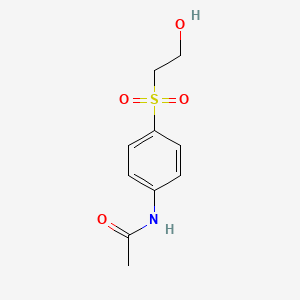
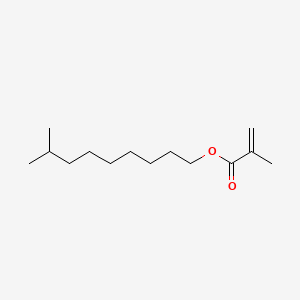

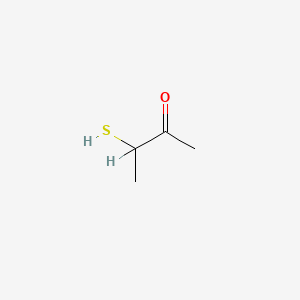

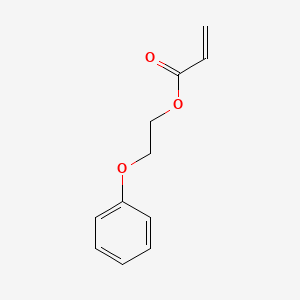
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

